molecular formula C14H28O4 B1585562 1,1-Bis(tert-butylperoxy)cyclohexane CAS No. 3006-86-8

1,1-Bis(tert-butylperoxy)cyclohexane

Cat. No.: B1585562
CAS No.: 3006-86-8
M. Wt: 260.37 g/mol
InChI Key: HSLFISVKRDQEBY-UHFFFAOYSA-N
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Description

1,1-Bis(tert-butylperoxy)cyclohexane is an organic peroxide compound characterized by the presence of two tert-butylperoxy groups attached to a cyclohexane ring. This compound is known for its thermal instability and is widely used as an initiator in polymerization reactions due to its ability to generate free radicals at relatively low temperatures .

Mechanism of Action

Target of Action

1,1-Bis(tert-butylperoxy)cyclohexane is primarily used as an initiator in the polymer industry . It targets the polymerization process of various materials such as styrene, low-density polyethylene, unsaturated polyester, and silicone rubber .

Mode of Action

The compound contains two active peroxide groups that contribute to its thermal instability . These groups can easily break to form free radicals at relatively low temperatures . These free radicals can initiate polymer growth from two different sites within the same fragment, leading to a double-ended polymer . This results in a higher rate of polymerization and a lower residual styrene content .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process . The free radicals generated by the compound interact with the monomers in the polymer, initiating a chain reaction that leads to the formation of the polymer . The downstream effect is the production of a polymer with a higher molecular weight at a faster rate .

Result of Action

The result of the action of this compound is the formation of polymers with higher molecular weight at a faster rate . This is particularly useful in the production of materials such as glass fiber products, polystyrene, low-density polyethylene, unsaturated polyester, and silicone rubber .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The compound has a certain degree of thermal instability, and its peroxide groups can break to form free radicals at relatively low temperatures . Therefore, careful operation and storage are necessary to prevent severe accidents . For instance, storing the compound below 27.27°C is recommended to prevent runaway reactions .

Biochemical Analysis

Biochemical Properties

1,1-Bis(tert-butylperoxy)cyclohexane is involved in several biochemical reactions. It is often used as an initiator to induce the RO∙ free radical in the initiation of a polymerization reaction

Molecular Mechanism

It is known to form free radicals that can initiate polymer growth from two different sites within the same fragment, leading to a double-ended polymer

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a certain degree of thermal instability . The compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(tert-butylperoxy)cyclohexane is typically synthesized through the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is then subjected to rigorous quality control measures to ensure its stability and purity before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(tert-butylperoxy)cyclohexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be categorized as follows:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Bis(tert-butylperoxy)cyclohexane has several scientific research applications, including:

Comparison with Similar Compounds

1,1-Bis(tert-butylperoxy)cyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its symmetrical structure and high efficiency as a polymerization initiator, making it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

1,1-bis(tert-butylperoxy)cyclohexane
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InChI

InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3
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InChI Key

HSLFISVKRDQEBY-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID4044907
Record name Cyclohexylidenebis(tert-butyl) peroxide
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Molecular Weight

260.37 g/mol
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Physical Description

Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE]
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Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl)
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CAS No.

3006-86-8
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE]
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Record name 1,1-Bis(tert-butylperoxy)cyclohexane
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Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,1-Bis(tert-butylperoxy)cyclohexane?

A1: this compound is primarily used as a polymerization initiator, particularly for styrene polymerization. [, ] It decomposes thermally to generate free radicals, which initiate the chain reaction of polymerization. []

Q2: How does the structure of this compound influence its decomposition and polymerization initiation properties?

A2: Research indicates that the cyclic structure of this compound and the presence of two tert-butylperoxy groups significantly affect its decomposition pathway. [, ] Upon thermolysis, it generates tert-butoxyl radicals that undergo β-scission, forming alkyl radicals and ketones. [] These radicals contribute to the initiation of polymerization. [] The specific arrangement of these functional groups within the cyclic structure influences its hydrogen atom abstraction efficiency, impacting its effectiveness as a polymerization initiator. []

Q3: What analytical techniques are commonly employed to study the thermal behavior and decomposition kinetics of this compound?

A3: Differential Scanning Calorimetry (DSC) is widely used to analyze the thermal decomposition of this compound. [, , , ] This technique allows researchers to determine characteristic parameters like peak decomposition temperature, heat of decomposition, and kinetic parameters. [] These parameters are crucial for understanding the compound's thermal stability and its behavior as a polymerization initiator.

Q4: Are there any safety concerns associated with this compound?

A4: Research highlights the potential hazards of this compound when contaminated with substances like sulfuric acid or nitric acid. [, ] These contaminants can lead to accelerated and potentially dangerous exothermic reactions. Therefore, understanding and mitigating potential reactive hazards associated with this compound, especially in the presence of contaminants, is crucial for ensuring safe handling and storage.

Q5: How is mathematical modeling used to understand the polymerization process initiated by this compound?

A5: Researchers have developed comprehensive mathematical models to simulate the bulk polymerization of styrene using this compound and other multifunctional initiators. [] These models consider various reactions, including initiation, propagation, termination, and transfer reactions. [] This approach allows for predicting the evolution of reactant/product concentrations, radical species, and importantly, the complete polymer molecular weight distribution. [] This information is valuable for optimizing polymerization processes and tailoring the properties of the resulting polymers.

Q6: Can this compound be used for grafting polymerization?

A6: Yes, this compound has been successfully employed as an initiator for grafting polystyrene onto a high-cis-1,4 polybutadiene backbone. [] This grafting process can modify the properties of the base polymer, such as enhancing its toughness and impact resistance. []

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